molecular formula C11H10FN3O2 B14704715 1H-Pyrazole-3-carboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester CAS No. 23723-40-2

1H-Pyrazole-3-carboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester

Cat. No.: B14704715
CAS No.: 23723-40-2
M. Wt: 235.21 g/mol
InChI Key: XPAKJQSLAOSAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-3-carboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester is a chemical compound with a complex structure that includes a pyrazole ring, a carboxylic acid group, and a pyridinylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester typically involves multiple steps. One common method includes the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with (5-fluoro-3-pyridinyl)methanol in the presence of a suitable esterification agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of ester derivatives[5][5].

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole-3-carboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester is unique due to the presence of the (5-fluoro-3-pyridinyl)methyl ester group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research applications .

Properties

CAS No.

23723-40-2

Molecular Formula

C11H10FN3O2

Molecular Weight

235.21 g/mol

IUPAC Name

(5-fluoropyridin-3-yl)methyl 5-methyl-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C11H10FN3O2/c1-7-2-10(15-14-7)11(16)17-6-8-3-9(12)5-13-4-8/h2-5H,6H2,1H3,(H,14,15)

InChI Key

XPAKJQSLAOSAKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C(=O)OCC2=CC(=CN=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.